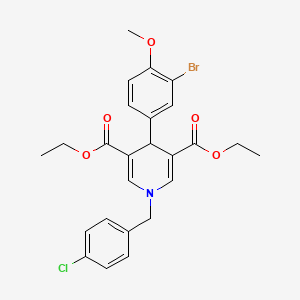
1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine, also known as BTD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTD is a heterocyclic compound that contains a benzothiadiazole ring and a piperidine ring. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
作用机制
The mechanism of action of 1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine is not fully understood, but it is believed to involve the inhibition of specific enzymes and the disruption of cellular processes. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. This compound has also been shown to disrupt the function of mitochondria, which are organelles that produce energy for the cell.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of mitochondrial function. This compound has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a critical role in the programmed cell death pathway. This compound has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle and inducing cell cycle arrest. This compound has been shown to disrupt mitochondrial function by inhibiting the activity of the electron transport chain, which is responsible for generating ATP, the energy currency of the cell.
实验室实验的优点和局限性
1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. Another advantage is that it has a high fluorescence quantum yield, which makes it an excellent fluorescent probe for imaging biological systems. One limitation is that it has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Another limitation is that it has limited selectivity for specific targets, which can make it challenging to use in certain applications.
未来方向
There are several future directions for research on 1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine. One direction is to explore its potential as an anticancer agent in vivo. Although this compound has shown promising results in vitro, its efficacy in animal models has not been fully established. Another direction is to investigate its potential as a fluorescent probe for imaging biological systems in vivo. This compound has been shown to have excellent photostability and high fluorescence quantum yield, which makes it a promising candidate for in vivo imaging applications. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. This compound has been used as a building block for the synthesis of conjugated polymers, but its potential as a building block for other materials has not been fully explored.
合成方法
1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. In the Suzuki-Miyaura coupling reaction, this compound is synthesized by reacting 5-bromo-2-chlorobenzothiazole with piperidine and phenylethylboronic acid in the presence of a palladium catalyst. In the Buchwald-Hartwig amination reaction, this compound is synthesized by reacting 5-bromo-2-chlorobenzothiazole with N-methyl-N-phenylethylamine in the presence of a palladium catalyst.
科学研究应用
1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. In organic electronics, this compound has been used as a building block for the synthesis of conjugated polymers, which can be used in the fabrication of organic solar cells, organic light-emitting diodes, and field-effect transistors. In optoelectronics, this compound has been used as a fluorescent probe for the detection of metal ions and biomolecules. In biomedical research, this compound has been studied for its potential as an anticancer agent and as a fluorescent probe for imaging biological systems.
属性
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-N-(2-phenylethyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4S/c1-24(13-11-17-6-3-2-4-7-17)19-8-5-12-25(16-19)15-18-9-10-20-21(14-18)23-26-22-20/h2-4,6-7,9-10,14,19H,5,8,11-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTGTVUGCMLQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)CC3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B6024096.png)
![2-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B6024099.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6024122.png)
![7-(cyclopropylmethyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6024130.png)
![N~1~-[1-(cyclohexylmethyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6024138.png)
![2-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6024145.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6024154.png)
![3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid](/img/structure/B6024166.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6024183.png)
![4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6024187.png)

![N,N-diethyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinamine](/img/structure/B6024203.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6024208.png)